molecular formula C20H16ClN5O2 B2495263 2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 894067-76-6

2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Cat. No. B2495263
M. Wt: 393.83
InChI Key: NDCPVHPXFRSYMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of commercially available starting materials, amidoximes, and various chemical reactions to create novel compounds with diverse biological properties. A study by Karpina et al. (2019) describes a method to synthesize novel acetamides bearing an 1,2,4-oxadiazole cycle, indicating a synthesis approach that might be relevant for our compound of interest. This process starts with chloropyridine carboxylic acids and follows with several steps including hydrazinolysis, ester formation, and hydrolysis to obtain the final products (Karpina, V. R., Kovalenko, S. S., Kovalenko, S., Zaremba, O., Silin, O. V., & Langer, T., 2019).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated using spectroscopic techniques like IR, NMR, and LC-MS, and confirmed by X-ray diffraction techniques. Sallam et al. (2021) conducted a study on a pyridazine analog, utilizing density functional theory calculations to compare theoretical and experimental values, highlighting the importance of molecular structure analysis in understanding the compound’s properties (Sallam, Hamdi Hamid et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of heterocyclic compounds, including those similar to our compound, have been explored through various synthetic routes. For instance, the synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and triazolo pyridazines as cytotoxic agents by Mamta et al. (2019) showcase the types of chemical reactions these compounds can undergo, providing insights into their potential reactivity and functional applications (Mamta, R. Aggarwal, Sadana, Rachna, Ilag, Jeziel, & Sumran, Garima, 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-23-24-19-11-10-18(25-26(13)19)14-2-6-16(7-3-14)22-20(27)12-28-17-8-4-15(21)5-9-17/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCPVHPXFRSYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

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